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Introduction
CD16, also known as FcγRIII, is a low-affinity receptor for the Fc portion of IgG antibodies. It is

a key marker for various immune cell populations and plays a crucial role in antibody-

dependent cell-mediated cytotoxicity (ADCC).[1][2][3] There are two isoforms of CD16: CD16a,

a transmembrane protein found on natural killer (NK) cells, macrophages, and a subset of T

cells, and CD16b, which is anchored by glycosylphosphatidylinositol (GPI) and is

predominantly expressed on neutrophils.[2][4] Accurate measurement of CD16 expression by

flow cytometry is essential for immunophenotyping, monitoring immune responses, and in the

development of therapeutic antibodies that leverage ADCC.

This application note provides a detailed protocol for the detection and quantification of CD16

expression on peripheral blood mononuclear cells (PBMCs) and neutrophils using flow

cytometry.

Principle of the Assay
Flow cytometry is a powerful technique used to measure and analyze the physical and

chemical characteristics of single cells in a fluid stream. Cells are stained with fluorescently

labeled antibodies specific for cell surface markers, such as CD16. As the stained cells pass

through a laser beam, they emit fluorescence, which is detected and quantified. This allows for

the identification and enumeration of cell populations expressing the target marker.
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Materials and Reagents
Reagent/Material Supplier (Example) Catalog Number (Example)

Anti-human CD16 Antibody

(clone 3G8), FITC
BioLegend 302006

Anti-human CD14 Antibody

(clone M5E2), PE
BD Biosciences 555398

Anti-human CD56 Antibody

(clone B159), PerCP-Cy5.5
BD Biosciences 560842

Anti-human CD45 Antibody

(clone HI30), APC
BioLegend 304012

Red Blood Cell Lysis Buffer

(10X)
BioLegend 420301

FACS Buffer (PBS + 2% FBS +

0.05% Sodium Azide)
In-house preparation -

Fc Receptor Blocking Solution BioLegend 422302

Viability Dye (e.g., Zombie

NIR™)
BioLegend 423105

Compensation Beads BD Biosciences 552843

Polystyrene Round-Bottom

Tubes (5 mL)
Falcon 352052

Experimental Protocols
A. Peripheral Blood Mononuclear Cell (PBMC) Isolation

Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).

Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque™ PLUS in a 15 mL

conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
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Carefully aspirate the upper plasma layer.

Collect the buffy coat layer containing PBMCs and transfer to a new 15 mL conical tube.

Wash the PBMCs by adding PBS to a final volume of 15 mL and centrifuge at 300 x g for 10

minutes.

Discard the supernatant and resuspend the cell pellet in FACS buffer.

Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.

B. Whole Blood Staining for Neutrophil Analysis
Collect whole blood in EDTA tubes.

In a polystyrene tube, add 100 µL of whole blood.

Proceed directly to the staining protocol (Section C). Red blood cell lysis will be performed

after staining.

C. Antibody Staining
To 100 µL of cell suspension (PBMCs or whole blood), add Fc receptor blocking solution and

incubate for 10 minutes at room temperature.[5] This step is crucial to prevent non-specific

binding of antibodies to Fc receptors.

Add the predetermined optimal concentration of fluorescently labeled antibodies against

CD16 and other markers of interest (e.g., CD14, CD56, CD45).

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

For PBMCs: Wash the cells by adding 2 mL of FACS buffer and centrifuge at 300 x g for 5

minutes. Discard the supernatant.

For Whole Blood: Add 2 mL of 1X Red Blood Cell Lysis Buffer and incubate for 10-15

minutes at room temperature in the dark. Centrifuge at 500 x g for 5 minutes and discard the

supernatant.
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Resuspend the cell pellet in 300-500 µL of FACS buffer.

If a viability dye is used, follow the manufacturer's protocol, typically before the Fc block step.

D. Flow Cytometry Data Acquisition
Set up the flow cytometer with the appropriate laser and filter configuration for the

fluorochromes being used.

Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to

assess autofluorescence.

Use single-stained compensation beads or cells for each fluorochrome to set up the

compensation matrix to correct for spectral overlap.[6][7][8][9][10]

Acquire data for each sample, collecting a sufficient number of events (typically 50,000 -

100,000 events in the initial gate).

Data Analysis and Gating Strategy
Data analysis is performed using flow cytometry analysis software (e.g., FlowJo™, FCS

Express™). A typical gating strategy for identifying CD16-expressing cells is as follows:

Gate on single cells: Use FSC-A vs FSC-H to exclude doublets.[11]

Gate on viable cells: Use a viability dye to exclude dead cells, which can non-specifically

bind antibodies.

Gate on leukocytes: Use CD45 vs SSC to identify the leukocyte population and exclude

debris.

Identify Monocytes and NK cells (from PBMCs):

From the leukocyte gate, use CD14 and CD16 to identify monocyte subsets:

Classical monocytes: CD14++CD16-[12][13]

Intermediate monocytes: CD14++CD16+[12][13]
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Non-classical monocytes: CD14+CD16++[12][13]

From the lymphocyte gate (identified by FSC and SSC), use CD56 and CD16 to identify

NK cell subsets:

CD56brightCD16- NK cells

CD56dimCD16+ NK cells

Identify Neutrophils (from whole blood):

From the granulocyte gate (identified by FSC and SSC), neutrophils can be identified by

their high expression of CD16 and lack of CD14 expression.[14]

Expected Results
The expression of CD16 varies among different immune cell populations. The following table

summarizes the expected expression patterns.

Cell Population Marker Combination
Expected CD16
Expression

Monocytes

Classical CD14++CD16- Negative

Intermediate CD14++CD16+ Positive

Non-classical CD14+CD16++ Bright Positive

NK Cells

CD56dim CD56+CD16+ Bright Positive

CD56bright CD56++CD16- Negative/Dim

Neutrophils CD14-CD16++ Bright Positive

Eosinophils Negative/Low[1]

Basophils Negative
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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